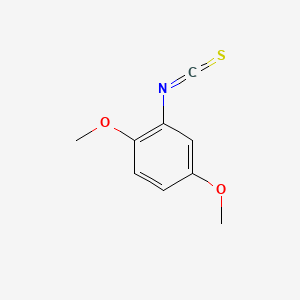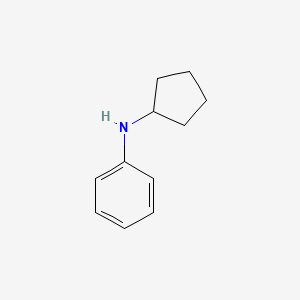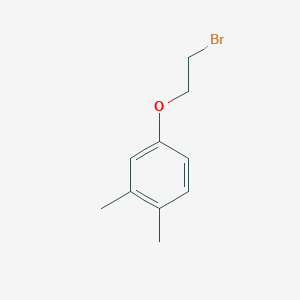
2-Bromoethyl 3,4-dimethylphenyl ether
Übersicht
Beschreibung
2-Bromoethyl 3,4-dimethylphenyl ether (2-BE-DMPE) is an ether compound with a molecular formula of C9H14BrO. It is a colorless liquid at room temperature and has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. 2-BE-DMPE has been studied extensively for its ability to catalyze reactions and its potential for use in drug synthesis.
Wissenschaftliche Forschungsanwendungen
Bromination of Aromatic Ethers
A study by Xu Yong-nan (2012) focused on the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate from methyl 2-(3,4-dimethoxyphenyl)ethanoate. This process utilized NBS as a brominating agent, providing a general approach for electrophilic aromatic bromination of aromatic ethers, relevant to the study of 2-Bromoethyl 3,4-dimethylphenyl ether (Xu Yong-nan, 2012).
Synthesis and Properties of Poly(Arylene Ether Sulfone)
Qian Shi et al. (2017) developed a series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups. These were used to create anion exchange membranes with pendant benzyl-quaternary ammonium groups, highlighting an application in membrane technology (Qian Shi et al., 2017).
Fluorination with Xenon Difluoride
The work of H. Koudstaal and C. Olieman (2010) involved fluorinating 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst. This study contributes to the field of organic fluorination, an area relevant to this compound applications (H. Koudstaal & C. Olieman, 2010).
Total Synthesis of Biologically Active Compounds
Yusuf Akbaba et al. (2010) synthesized a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This study emphasizes the role of bromoaryl ethers in synthesizing biologically active compounds (Yusuf Akbaba et al., 2010).
Synthesis of Nonracemic Aminopropanols
Z. A. Bredikhina et al. (2019) used enantiomeric 3-(3,4-dimethylphenoxy)propane-1,2-diols to obtain physiologically active amino alcohols, demonstrating the utility of dimethylphenyl ethers in synthesizing enantiomerically pure compounds (Z. A. Bredikhina et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-bromoethoxy)-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCXPRVQNSOSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299809 | |
| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-53-9 | |
| Record name | 4-(2-Bromoethoxy)-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 132959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3351-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


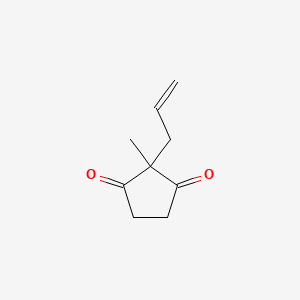

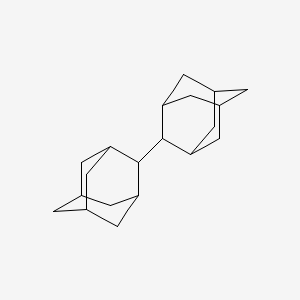


![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)



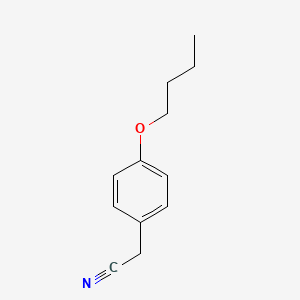

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)
